molecular formula C26H36N2OS B3977428 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide

Cat. No. B3977428
M. Wt: 424.6 g/mol
InChI Key: LGWDRHONYICWHU-UHFFFAOYSA-N
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide, also known as BMTB, is a compound that has been studied for its potential therapeutic applications. It is a small molecule that belongs to the family of benzamides and has been shown to have effects on the central nervous system.

Mechanism of Action

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide acts as an antagonist at the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling and protein folding. By blocking the sigma-1 receptor, 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide can modulate the release of neurotransmitters and reduce oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide has been shown to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species and prevent mitochondrial dysfunction, leading to neuroprotection. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide is its high potency and selectivity for the sigma-1 receptor. It can be used at low concentrations and has minimal off-target effects. However, one of the limitations of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide is its poor solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide. One area of research is the development of more efficient synthesis methods to increase the yield of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide. Another area of research is the investigation of its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Furthermore, the mechanisms underlying the neuroprotective effects of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide need to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-tert-butylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2OS/c1-26(2,3)30-18-15-27-25(29)24-11-9-23(10-12-24)20-28-16-13-22(14-17-28)19-21-7-5-4-6-8-21/h4-12,22H,13-20H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWDRHONYICWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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